3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
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Overview
Description
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a thiazinan-4-yl ring with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the thiazinan-4-yl ring, which is then functionalized with the dichlorophenyl group
Formation of Thiazinan-4-yl Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization with Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using reagents like dichlorobenzene.
Introduction of Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step, and purification processes such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan-4-yl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be useful in the design of anti-inflammatory or anticancer agents.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazinan-4-yl ring may participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetic acid: Contains an acetic acid moiety.
3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid: Features a benzoic acid moiety.
Uniqueness
The uniqueness of 3-(3,4-Dichlorophenyl)-3-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The propanoic acid moiety provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-21(19,20)6-4-16/h1-2,7,12H,3-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXJVQMEHMEMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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